molecular formula C11H9NO3 B1498782 Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate CAS No. 1184920-35-1

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

Cat. No.: B1498782
CAS No.: 1184920-35-1
M. Wt: 203.19 g/mol
InChI Key: BQCAZZUXJIYHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The compound under investigation adheres to standardized chemical nomenclature systems established by the International Union of Pure and Applied Chemistry. The official International Union of Pure and Applied Chemistry name for this molecule is methyl 1-oxo-2H-isoquinoline-6-carboxylate, which systematically describes the core structural features and substituent positions. Alternative nomenclature variants include 1-oxo-1,2-dihydro-isoquinoline-6-carboxylic acid methyl ester and methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate, reflecting different approaches to describing the same molecular structure.

The Chemical Abstracts Service registry number 1184920-35-1 serves as the unique identifier for this compound in chemical databases and regulatory documentation. This identifier system enables precise tracking and referencing across scientific literature and commercial catalogs. The molecular formula C₁₁H₉NO₃ indicates the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 203.19 grams per mole.

Property Value Source
International Union of Pure and Applied Chemistry Name methyl 1-oxo-2H-isoquinoline-6-carboxylate
Chemical Abstracts Service Number 1184920-35-1
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
International Chemical Identifier Key BQCAZZUXJIYHHO-UHFFFAOYSA-N

The structural representation follows established conventions for depicting heterocyclic compounds. The International Chemical Identifier string InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13) provides a machine-readable description of the molecular connectivity. The corresponding simplified molecular-input line-entry system notation COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2 offers an alternative linear representation suitable for database searches and computational applications.

Properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCAZZUXJIYHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654954
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184920-35-1
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is typically synthesized through the functionalization of isoquinoline or isoquinolinone precursors, involving esterification and oxidation steps to introduce the carboxylate and keto functionalities. The compound’s molecular formula is C11H9NO3, with a molecular weight of 203.19 g/mol.

Specific Preparation Routes and Reaction Conditions

Synthesis via Isoquinolinone Derivatives and Esterification

One common approach involves starting from isoquinolinone derivatives, which are then esterified to introduce the methyl carboxylate group. For example, 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester derivatives have been prepared and studied for their stability and rearrangement reactions, which are relevant to understanding the preparation and handling of this compound itself.

  • The preparation involves tautomerization and hydroxylation steps.
  • Hydroperoxide intermediates are formed and then rearranged to the final stable imide form.
  • Typical solvents used include chloroform and methanol.
  • Reaction temperatures range from room temperature to reflux conditions.
  • Purification is achieved via flash chromatography or recrystallization.

This method highlights the importance of controlling tautomerization and oxidative conditions to obtain the desired methyl ester derivative with high purity.

Friedel-Crafts Acylation and Subsequent Cyclization

Another synthetic route employs Friedel-Crafts type acylation reactions on suitable aromatic precursors, followed by cyclization to form the isoquinoline core. For instance, intermediates such as methyl 2-isocyanato-3-phenylpropanoate are synthesized and then subjected to aluminum chloride catalyzed cyclization in dry methylene chloride under reflux conditions to afford isoquinoline derivatives.

  • Key reagents: DL-phenylalanine methyl ester hydrochloride, trichloromethyl chloroformate, AlCl3.
  • Reaction time: overnight reflux for isocyanate formation; 2 hours reflux for cyclization.
  • Workup includes aqueous quenching, organic extraction, drying, and flash chromatography purification.
  • Yields reported are high (e.g., 99% for isocyanate formation).

This method is useful for introducing specific substituents on the isoquinoline ring and can be adapted for the preparation of this compound by modifying the starting materials accordingly.

Experimental Data Summary

Step Starting Material / Intermediate Reagents & Conditions Product / Intermediate Yield Notes
1 DL-phenylalanine methyl ester hydrochloride Vacuum drying, dioxane, trichloromethyl chloroformate, reflux overnight Methyl 2-isocyanato-3-phenylpropanoate 99% Colorless oil; 1H NMR confirmed
2 Methyl 2-isocyanato-3-phenylpropanoate Dry methylene chloride, AlCl3, reflux 2 h Isoquinoline derivative High Purified by flash chromatography
3 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester NBS in water, 0-5°C, stirring 15 min Hydroxylated derivative 91% Recrystallized from 2-propanol
4 Hydroperoxide intermediate Heating in water, reflux 2 h Final imide product 79-85% Conversion to stable product

Notes on Stability and Rearrangement During Preparation

  • This compound and related derivatives are prone to tautomerization and autooxidation in solution, especially in polar solvents like methanol.
  • The transformation pathway involves keto-enol tautomerism, hydroxylation via hydroperoxide intermediates, and α-ketol type rearrangements leading to stable imide structures.
  • These transformations must be carefully controlled during synthesis to avoid decomposition or side reactions.
  • Purification techniques such as flash chromatography and recrystallization are essential to isolate pure compounds.

Alternative Synthetic Insights from Related Compounds

Although direct preparation methods of this compound are limited, related synthetic strategies for pyrazine carboxylic acids and isoquinoline derivatives provide useful insights:

  • Use of acrylic acid and bromine for halogenation followed by ammonia addition and methylglyoxal treatment under reflux conditions to build heterocyclic carboxylic acids.
  • Oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane under heating to finalize ring closure and oxidation states.

These methods can be adapted or serve as inspiration for the preparation of isoquinoline-based carboxylates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 6 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

  • Saponification : Treatment with aqueous NaOH at 80°C for 4 hours converts the methyl ester to a carboxylate salt, which is acidified to isolate the free acid (yield: 85–92%) .

  • Transesterification : Reacting with ethanol in the presence of catalytic H₂SO₄ produces the ethyl ester derivative.

Table 1: Reaction Conditions for Ester Transformations

Reaction TypeReagents/ConditionsProductYield (%)
Hydrolysis2M NaOH, 80°C, 4hAcid85–92
TransesterificationEtOH, H₂SO₄, refluxEthyl ester78

Oxidation and Autooxidation Pathways

The 1-oxo group participates in radical-mediated autooxidation under ambient conditions. Key findings include:

  • Hydroperoxide Formation : Exposure to oxygen in chloroform generates a hydroperoxide intermediate via radical chain propagation, confirmed by ESR studies .

  • Rearrangement to Imides : Prolonged storage in oxygenated solvents leads to α-ketol rearrangement, forming stable imide derivatives (e.g., 3a in ).

Mechanistic Insight :

  • Tautomerization of the enol form to the dioxo tautomer.

  • Oxygen-mediated radical initiation at C-3.

  • Hydroperoxide intermediate formation.

  • Rearrangement to imides via 1,2-ester shift .

Cycloaddition and Multicomponent Reactions

The isoquinoline core participates in Cu-catalyzed domino reactions:

  • Ugi-4CR/Cu-Catalyzed Cyclization : Reacting with boronic acids and amines under microwave irradiation forms polycyclic isoquinolone derivatives (e.g., 7h in ).

  • Pictet–Spengler Analogues : Condensation with aldehydes and amines yields tetrahydroisoquinoline scaffolds .

Table 2: Representative Cycloaddition Outcomes

Starting MaterialsCatalyst/ConditionsProduct StructureYield (%)
Benzaldehyde, NH₃CuI, Cs₂CO₃, 80°CIsoquinolone-4-carboxylic acid72

Functionalization via Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 (meta to the ester) .

  • Halogenation : Br₂ in CCl₄ adds bromine at position 4, confirmed by X-ray crystallography.

Key Observation : Steric hindrance from the ester group directs electrophiles to positions 4 and 5 .

Condensation Reactions

The oxo group at position 1 reacts with nucleophiles:

  • Hydrazine Derivatives : Forms hydrazones under mild conditions (room temperature, ethanol), useful for generating Schiff base ligands .

  • Amidation : Coupling with primary amines via EDCI/HOBt yields carboxamide bioisosteres .

Photochemical Reactivity

UV irradiation in methanol induces:

  • Decarboxylation : Loss of CO₂ generates 1-oxo-6-methylisoquinoline (quantified by GC-MS) .

  • Dimerization : [2+2] Cycloaddition forms a bridged bicyclic dimer (isolated by column chromatography) .

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, warranting further investigation into its mechanism of action and therapeutic applications .
  • Anticancer Activity : The compound's structural similarity to other bioactive isoquinolines positions it as a candidate for anticancer drug development. In vitro studies have shown promising results against certain cancer cell lines .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of methyl 1-oxo-1,2-dihydroisoquinoline derivatives:

  • Antiviral Activity : A study identified a derivative of the 1-oxo-1,2-dihydroisoquinoline scaffold as an inhibitor of West Nile Virus protease. This finding highlights the potential for developing antiviral agents based on this chemical structure .
  • Synthetic Intermediates : Research has demonstrated that alkyl derivatives of methyl 1-oxo-1,2-dihydroisoquinoline can serve as polyfunctional synthetic intermediates for biologically active compounds, showcasing their utility in drug discovery .
  • Comparative Studies : Comparative analysis with similar compounds has shown that modifications in the isoquinoline structure can significantly influence biological activity and receptor interactions .

Comparison Table of Related Compounds

Compound NameStructureUnique Features
Methyl 2-methyl-1-oxo-1,2-dihydroisoquinolineStructureContains an additional methyl group which may influence biological activity.
Isoquinolin-6-yl 2-methyl-1-oxo-1,2-dihydroisoquinolineStructureDifferent substitution pattern affecting pharmacokinetics.
Methyl 2-[2-(2-bromophenyl)acetamido]-1-oxo-1,2-dihydroisoquinolineStructureIncorporates a bromophenyl group enhancing lipophilicity and receptor interactions.

Mechanism of Action

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is structurally similar to other isoquinoline derivatives, such as Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. its unique substitution pattern at the 6-position distinguishes it from these compounds, leading to different chemical and biological properties.

Comparison with Similar Compounds

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

  • Substituents : Ethyl ester (position 2), methyl (position 1), and dimethoxy groups (positions 6 and 7).
  • Key Differences : The ethyl ester and dimethoxy substituents enhance lipophilicity compared to the methyl ester in the target compound. This may influence pharmacokinetic properties like membrane permeability .

6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)

  • Substituents : Methylsulfonyl group (position 2) and dimethoxy groups (positions 6 and 7).
  • Biological activity may differ due to sulfonyl’s role in protein binding .

Methyl 1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (A1241556)

  • Core Structure: Quinoline (vs. isoquinoline in the target compound).
  • Key Differences: The quinoline scaffold has a nitrogen at position 1 instead of position 2, altering electronic distribution and hydrogen-bonding capabilities. This structural variation impacts interactions with biological targets like enzymes or receptors .

Heterocyclic Derivatives with Fused Ring Systems

Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

  • Core Structure: Fused pyrrolo-quinoline system with a tetrahydro ring.
  • This compound’s synthesis involves AlCl$_3$-mediated cyclization, contrasting with the target’s transition-metal catalysis .

Methyl 1-Oxo-1,2,3,4-tetrahydro-1λ⁴,4-benzothiazine-6-carboxylate

  • Core Structure : Benzothiazine with a sulfoxide group.
  • Key Differences: The sulfur atom and sulfoxide moiety increase polarity and oxidative stability. Hazard classification as an irritant suggests distinct handling requirements compared to the non-sulfur-containing target compound .

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Key Substituents $ ^1H $ NMR (δ, ppm) Synthesis Yield
Target Compound Isoquinoline Methyl ester (C-6), ketone (C-1) 3.91 (s, OCH$_3$) 49%
Ethyl 6,7-dimethoxy derivative (6d) Dihydroisoquinoline Ethyl ester (C-2), dimethoxy (C-6,7) Not reported Not reported
Quinoline analogue (A1241556) Quinoline Methyl ester (C-6), methyl (C-1) Not reported 95% purity
Benzothiazine derivative Benzothiazine Sulfoxide, methyl ester Not reported Not reported

Biological Activity

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the isoquinoline family, which is known for various pharmacological activities. The synthesis of such compounds often involves multi-step organic reactions, including cyclization and functionalization processes. For example, recent synthetic methods have employed palladium-catalyzed reactions to produce substituted 1,2-dihydroisoquinolines with varying yields and purity .

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of dihydroisoquinolines exhibit significant anticancer properties. For instance, compounds related to methyl 1-oxo-1,2-dihydroisoquinoline have been shown to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and repair in cancer cells. Inhibiting this enzyme can lead to increased DNA damage and apoptosis in cancer cells .

2. Antimicrobial Properties
Methyl 1-oxo-1,2-dihydroisoquinoline derivatives have also demonstrated antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) that suggest efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the isoquinoline ring can enhance antimicrobial potency .

3. Anti-inflammatory Effects
Compounds derived from this scaffold have been investigated for their anti-inflammatory properties. They are believed to inhibit cyclooxygenase enzymes (Cox-1 and Cox-2), which play a significant role in the inflammatory response. By downregulating thromboxane A2 production, these compounds may reduce platelet aggregation and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : As mentioned, inhibition of Top1 leads to disrupted DNA replication in cancer cells.
  • Enzyme Inhibition : The compound's ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory effects.
  • Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but are thought to involve disruption of bacterial cell wall synthesis or function.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of methyl 1-oxo-1,2-dihydroisoquinoline derivatives on various cancer cell lines. The results indicated that certain derivatives had GI50 values in the low micromolar range, particularly against leukemia and breast cancer cell lines .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, several dihydroisoquinoline derivatives were tested against a panel of bacteria. The most active compound showed an MIC of 0.23 mg/mL against Bacillus cereus and demonstrated significant activity against other strains as well .

Data Tables

Activity Type Tested Compound Target Organism/Cell Line MIC/GI50 Value
AnticancerMethyl 1-oxo-1,2-dihydroisoquinolineK562 (Leukemia)~5 μM
AntimicrobialDihydroisoquinoline DerivativeStaphylococcus aureus0.23 mg/mL
Anti-inflammatoryIsoquinoline DerivativeHuman PlateletsIC50 ~10 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves cyclization of substituted tetrahydroquinoline precursors using catalysts like AlCl₃ in solvents such as 1,2-dichlorobenzene at elevated temperatures (~378 K). Optimization includes adjusting reaction time (e.g., 5 hours), solvent polarity, and catalyst stoichiometry. Post-reaction purification via recrystallization (e.g., ethanol) improves yield and purity. Yields up to 73% have been reported under optimized conditions . Alternative routes may employ esterification of carboxylic acid intermediates using acid catalysts or base-mediated coupling reactions .

Q. How is the molecular structure of this compound confirmed, and what techniques are essential for characterization?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • NMR Spectroscopy : 1^1H NMR resolves substituent positions and stereochemistry, though ambiguities may arise in complex cases (e.g., cis/trans isomerism) .
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, identifying bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π bonds). Centrosymmetric dimers and columnar packing have been observed in related compounds .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., m/z 245 [M+^+] for derivatives) .

Advanced Research Questions

Q. What challenges arise in determining the stereochemistry of substituents, and how can they be addressed using spectroscopic and crystallographic methods?

  • Methodological Answer : Stereochemical ambiguities (e.g., axial vs. equatorial substituents) in fused-ring systems are resolved via:

  • NOE NMR Experiments : Spatial proximity of protons clarifies substituent orientation .
  • Crystallographic Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, weak C–H⋯O interactions in crystal lattices can stabilize specific conformations .
  • Comparative Analysis : Structural analogs with known configurations (e.g., cis-methyl derivatives) provide reference data .

Q. How do structural modifications, such as substituting the methoxyethyl group, influence the compound's biological activity and solubility?

  • Methodological Answer : Substituent effects are studied via:

  • Structure-Activity Relationship (SAR) Studies : Comparing derivatives (e.g., methyl vs. methoxyethyl groups) in bioassays. For example, methoxyethyl groups enhance solubility and target affinity compared to methyl groups, as shown in quinoxaline analogs .
  • Lipophilicity Measurements : LogP values predict membrane permeability. Enhanced lipophilicity in dimethyl-substituted derivatives correlates with improved cellular uptake .
  • Biological Assays : Testing interactions with enzymes (e.g., kinase inhibition) or receptors using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What strategies are recommended for analyzing contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

  • Assay Standardization : Using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions to minimize variability .
  • Orthogonal Validation : Combining in vitro enzyme inhibition assays with in vivo pharmacokinetic studies to confirm target engagement .
  • Data Mining : Cross-referencing databases (e.g., PubChem) to identify confounding factors like impurity profiles or stereochemical inconsistencies .

Q. How can computational methods complement experimental data in predicting the compound's reactivity and interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at position 1 is a reactive hotspot .
  • Molecular Dynamics (MD) Simulations : Models protein-ligand binding modes (e.g., docking into kinase active sites) to prioritize derivatives for synthesis .
  • QSAR Models : Correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.